molecular formula C17H16N4O5S2 B4917616 N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide

N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide

Cat. No.: B4917616
M. Wt: 420.5 g/mol
InChI Key: ADXDVENNOXZLDO-UHFFFAOYSA-N
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Description

N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide is a synthetic small molecule characterized by a pyrrolidin-2,5-dione (succinimide) core fused with a benzenesulfonylacetamide group and a 4-methylpyrimidin-2-ylsulfanyl substituent. The structural complexity of this compound suggests possible applications in targeted drug design, particularly in oncology or infectious diseases, where pyrimidine and sulfonamide motifs are common .

The synthesis of such compounds typically involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and cyclization.

Properties

IUPAC Name

N-[4-[3-(4-methylpyrimidin-2-yl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-10-7-8-18-17(19-10)27-14-9-15(23)21(16(14)24)12-3-5-13(6-4-12)28(25,26)20-11(2)22/h3-8,14H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXDVENNOXZLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, typically using benzenesulfonyl chloride.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide and Analogs

Compound Name Pyrimidine Substituent Sulfonamide Group Core Structure Notable Features
This compound 4-methylpyrimidin-2-ylsulfanyl Benzenesulfonylacetamide Pyrrolidin-2,5-dione Dioxopyrrolidin ring; methylpyrimidine
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl 2,4,6-trimethylbenzenesulfonamide Benzene ring with methoxy Bromine and morpholine substituents
(R/S)-N-[(...)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide 2-oxotetrahydropyrimidin-1-yl Phenoxyacetamide Hexan-2-yl backbone Tetrahydro-pyrimidinone; stereochemistry

Key Observations:

Pyrimidine Modifications: The target compound features a 4-methylpyrimidin-2-ylsulfanyl group, which contrasts with the 5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl substituent in ’s analog. The bromine and morpholine groups in the latter may enhance steric bulk and alter binding affinity compared to the methyl group in the target compound.

Sulfonamide Variations: The benzenesulfonylacetamide group in the target compound differs from the 2,4,6-trimethylbenzenesulfonamide in .

Core Structure :

  • The pyrrolidin-2,5-dione core in the target compound is absent in analogs from and . This dioxopyrrolidin ring may confer rigidity and influence metabolic stability compared to the flexible hexan-2-yl backbone in ’s compounds.

Pharmacological Implications (Theoretical):

  • The methylpyrimidine group in the target compound may favor interactions with hydrophobic enzyme pockets, while the sulfonylacetamide could engage in hydrogen bonding. In contrast, the bromo-morpholine pyrimidine in ’s analog might target enzymes requiring halogen bonding or larger active sites .
  • The absence of crystallographic or dose-effect data in the provided evidence precludes definitive conclusions about potency or toxicity. Further studies using methodologies like SHELXL-based crystallography (as described in and ) or dose-response assays (as in ) are needed to validate these hypotheses .

Notes on Data Limitations

  • Structural vs. Functional Data : The comparison relies on structural analysis due to the absence of explicit pharmacological or biochemical data in the provided evidence.

Biological Activity

N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H22N4O4S
  • Molecular Weight : 402.53 g/mol

Structural Features

The structure features a pyrimidine ring, a dioxopyrrolidine moiety, and a sulfonamide group, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular function.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Cancer Therapy : Preliminary studies suggest effectiveness against certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Activity : Exhibits potential antibacterial properties against various pathogens.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing cell cycle arrest at the G1 phase. This was associated with increased expression of p53 and decreased cyclin D1 levels.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    HeLa (Cervical)10Cell cycle arrest at G1 phase
  • In Vivo Studies :
    • Animal models treated with the compound showed significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent.

Toxicological Profile

While promising, the compound's safety profile must be considered. Preliminary toxicity assessments indicate:

  • Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects .
  • Teratogenic Potential : Suspected of damaging fertility or the unborn child .

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